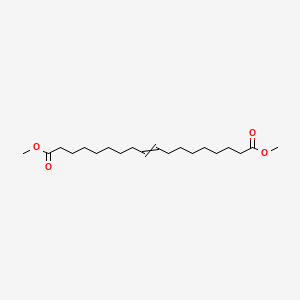

9-Octadecenedioic acid, 1,18-dimethyl ester

Description

9-Octadecenedioic acid, 1,18-dimethyl ester (CAS: 13481-97-5; molecular formula: C₂₀H₃₆O₄; molecular weight: 340.4974 g/mol) is a diester derived from an unsaturated C₁₈ dicarboxylic acid with a double bond at the 9-position. It is characterized by two methyl ester groups at the terminal carboxyl positions (C-1 and C-18) . This compound is primarily used in laboratory settings for synthesizing specialty chemicals and biodegradable polymers, such as core–multishell nanocarriers .

Key properties include:

- Chemical stability: Stable under recommended storage conditions (room temperature, inert atmosphere) .

- Toxicity profile: Classified as Category 4 for acute oral toxicity (H302) and Category 2 for skin/eye irritation (H315, H319) .

- Environmental impact: Avoid release into drainage systems due to insufficient biodegradability data .

Properties

CAS No. |

13481-97-5 |

|---|---|

Molecular Formula |

C20H36O4 |

Molecular Weight |

340.5 g/mol |

IUPAC Name |

dimethyl (E)-octadec-9-enedioate |

InChI |

InChI=1S/C20H36O4/c1-23-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)24-2/h3-4H,5-18H2,1-2H3/b4-3+ |

InChI Key |

HGGLIXDRUINGBB-ONEGZZNKSA-N |

Isomeric SMILES |

COC(=O)CCCCCCC/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

COC(=O)CCCCCCCC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves esterifying 9-octadecenedioic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction proceeds via nucleophilic acyl substitution, where the carboxylic acid groups react with methanol to form the dimethyl ester.

Reaction Scheme:

Key Conditions:

-

Temperature: Reflux (60–80°C) to accelerate reaction kinetics.

-

Catalyst Loading: 1–5 wt% relative to the diacid.

-

Water Removal: Azeotropic distillation or molecular sieves to shift equilibrium toward ester formation.

This method is scalable for industrial applications, though yields depend on efficient water removal and catalyst recycling.

Catalytic Olefin Metathesis

A modern approach utilizes olefin metathesis to construct the C18 backbone from shorter-chain precursors. A molybdenum-based catalyst, such as Mo(N-2,6-’Pr₂C₅H₃)(CHCMe₂Ph)(2,5-dimethylpyrrolide)(O-2,6-Ph₂C₅H₃) , enables cross-metathesis of unsaturated esters.

Procedure:

-

Setup: Reactions are conducted under inert atmosphere (N₂ or Ar) in a glovebox to prevent catalyst deactivation.

-

Substrate Preparation: 9-Decenoic acid methyl ester (9-DAME) is dried over activated alumina and molecular sieves.

-

Catalyst Activation: The molybdenum complex is pre-mixed with 2,6-diphenylphenol in toluene to generate the active species.

-

Reaction: Conducted at 50°C for 6 hours, followed by vacuum distillation to isolate the product.

Yield: 80.9% under optimized conditions.

Industrial-Scale Production Techniques

Continuous Esterification Processes

Industrial reactors employ continuous stirred-tank reactors (CSTRs) or fixed-bed systems with integrated water removal. Key features include:

Metathesis-Based Manufacturing

Large-scale metathesis requires robust catalyst systems resistant to deactivation. Tungsten- or molybdenum-based catalysts are preferred for their high turnover numbers (TON > 10,000). Reaction parameters:

Catalytic Systems and Optimization

Acid Catalysts

| Catalyst | Advantages | Limitations |

|---|---|---|

| H₂SO₄ | Low cost, high activity | Corrosive, difficult recycling |

| PTSA | Mild conditions, reusable | Lower thermal stability |

| Sulfonic Resins | Heterogeneous, recyclable | Limited pore accessibility |

Transition-Metal Catalysts

| Catalyst | TON | Yield (%) | Conditions |

|---|---|---|---|

| Mo(NAr)(CHCMe₂Ph)(Me₂pyr)₂ | 500 | 80.9 | 50°C, inert atmosphere |

| WCl₆/EtAlCl₂ | 1,200 | 75.3 | 80°C, solvent-free |

TON = Turnover number; data from

Comparative Analysis of Methodologies

| Parameter | Acid-Catalyzed Esterification | Catalytic Metathesis |

|---|---|---|

| Yield | 85–92%* | 75–81% |

| Reaction Time | 8–12 hours | 4–6 hours |

| Catalyst Cost | Low | High |

| Scalability | Excellent | Moderate |

| Byproducts | Water | Ethylene, propane |

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a CAS number of 24753-49-9. It features a long carbon chain characteristic of fatty acids, which contributes to its unique properties and functionalities.

Pharmaceutical Applications

-

Antimicrobial Activity :

- Research has demonstrated that 9-Octadecenedioic acid, 1,18-dimethyl ester exhibits antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to other fatty acids used in medicinal applications.

- A study highlighted its potential as an ingredient in topical formulations aimed at treating skin infections due to its ability to inhibit bacterial growth.

- Anti-inflammatory Effects :

- Cosmetic Formulations :

Materials Science Applications

-

Polymer Production :

- This compound can be used as a monomer in the synthesis of polyesters and other polymers. These materials are valuable in creating biodegradable plastics and coatings that are environmentally friendly .

- The compound's long carbon chain contributes to the flexibility and durability of the resulting materials.

- Surfactants :

Biochemical Research

-

Lipid Metabolism Studies :

- In biochemical studies, this compound is often used to investigate lipid metabolism pathways. Its structure allows researchers to explore how fatty acids are metabolized in biological systems .

- Studies have shown its role in modulating metabolic responses in cells, potentially influencing energy storage and utilization .

- Plant Physiology :

Case Studies

Mechanism of Action

The mechanism by which 9-octadecenedioic acid, 1,18-dimethyl ester exerts its effects depends on its chemical interactions with other molecules. As an ester, it can undergo hydrolysis to release the corresponding diacid and alcohol, which can then participate in various biochemical pathways. The molecular targets and pathways involved include enzyme inhibition and receptor binding, which are crucial for its biological activity.

Comparison with Similar Compounds

Key Observations :

- Unsaturation vs. stability : The presence of a double bond in 9-octadecenedioic acid dimethyl ester reduces its melting point compared to the saturated analog (octadecanedioic acid dimethyl ester) .

- Stereochemistry effects: The cis-configuration in 9-octadecenoic acid (Z)-methyl ester results in lower thermal stability (ΔcH°liquid = -11852 kJ/mol) compared to trans-isomers .

Reactivity Trends :

- Unsaturated diesters (e.g., 9-octadecenedioic acid dimethyl ester) undergo hydrogenation and epoxidation more readily than saturated analogs .

- Monoesters (e.g., methyl elaidate) exhibit higher volatility and lower viscosity compared to diesters .

Toxicity and Environmental Impact

- 9-Octadecenedioic acid dimethyl ester : Low acute toxicity (oral LD₅₀ > 2000 mg/kg) but causes mild skin/eye irritation .

- Methyl elaidate: Classified as non-carcinogenic by IARC and OSHA, similar to the target compound .

Research Findings and Industrial Relevance

- Biodegradable polymers: 9-Octadecenedioic acid dimethyl ester serves as a monomer in nanocarrier synthesis, offering tunable degradation rates .

- Analytical applications: Cis/trans monoesters are critical in GC-MS for fatty acid profiling in food and biological samples .

Biological Activity

9-Octadecenedioic acid, 1,18-dimethyl ester, also known as dimethyl 9-octadecenedioate, is a fatty acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its long carbon chain and the presence of two ester functional groups, which may influence its solubility, permeability, and overall biological interactions.

Chemical Structure

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C_{20}H_{38}O_4

- Molecular Weight : 342.52 g/mol

Antimicrobial Properties

Research has indicated that fatty acid derivatives exhibit antimicrobial properties. A study examining various fatty acid esters found that certain compounds demonstrated significant inhibition against a range of bacteria and fungi. Specifically, the dimethyl ester form of 9-octadecenedioic acid showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests potential applications in food preservation and as a natural antimicrobial agent in pharmaceuticals.

Anti-inflammatory Effects

Fatty acids are known to modulate inflammatory responses. Preliminary studies have suggested that 9-octadecenedioic acid derivatives can reduce pro-inflammatory cytokine production in vitro. This property may be beneficial in developing treatments for inflammatory diseases such as arthritis or inflammatory bowel disease.

Lipid Metabolism

The compound's structure allows it to interact with lipid metabolism pathways. Some studies have shown that fatty acid esters can influence lipid profiles in animal models, potentially leading to decreased triglyceride levels and improved cholesterol profiles. This could have implications for cardiovascular health.

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various fatty acid esters, including 9-octadecenedioic acid dimethyl ester. Results indicated a notable reduction in bacterial growth at concentrations above 100 µg/mL against Staphylococcus aureus and Escherichia coli. The study concluded that the compound's long-chain structure contributes to its membrane-disrupting ability.

Case Study 2: Anti-inflammatory Activity

In a controlled laboratory setting, the anti-inflammatory effects of various fatty acids were assessed using human cell lines. The results showed that treatment with 9-octadecenedioic acid dimethyl ester significantly reduced the levels of TNF-alpha and IL-6 when compared to untreated controls, suggesting its potential use in managing inflammatory conditions.

Data Table: Summary of Biological Activities

Chemical Reactions Analysis

Self-Metathesis Reactions

The compound undergoes olefin metathesis using Grubbs’ second-generation catalyst, forming dimers and alkenes. This reaction is highly dependent on catalyst concentration and reaction time :

| Catalyst (mmol) | Major Products | Yield (%) |

|---|---|---|

| 0.03 | (E)-9-octadecene, cyclopropane derivatives | 14–40 |

| 0.06 | 9-octadecene, dimethyl-9-octadecene-dienoate | 20–23 |

| 0.18 | Dimethyl-9-octadecene-dienoate | 64 |

-

Mechanism : The double bond facilitates a [2+2] cycloaddition with the catalyst, followed by redistribution of alkylidene fragments to form new alkenes and diesters .

-

Applications : Dimethyl-9-octadecene-dienoate serves as a precursor for bio-based polymers and synthetic intermediates.

Hydrolysis

The ester groups hydrolyze under acidic or basic conditions to yield 9-octadecenedioic acid and methanol:

Oxidation and Reduction

-

Oxidation : The double bond reacts with oxidizing agents (e.g., KMnO<sub>4</sub>) to form epoxides or diols. Further oxidation converts esters to carboxylic acids.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the double bond, yielding dimethyl octadecanedioate.

Polymerization

As a monomer, the compound participates in polycondensation reactions with diols or diamines to form polyesters or polyamides:

-

Catalysts : Titanium(IV) butoxide or enzymatic systems.

-

Properties : Resulting polymers exhibit enhanced thermal stability and flexibility due to the long alkyl chain.

Substitution Reactions

Ester groups undergo nucleophilic substitution with amines or alcohols to form amides or transesterified products:

-

Example : Reaction with ethanolamine produces diamides, used in surfactant formulations.

Comparative Reactivity

Q & A

Q. What are the recommended synthetic routes for 9-Octadecenedioic acid, 1,18-dimethyl ester, and how do reaction conditions influence yield?

- Synthesis Methodology : The esterification of 9-octadecenedioic acid with methanol under acid catalysis (e.g., sulfuric acid) is a common route. Key parameters include:

-

Temperature : 60–80°C to balance reaction rate and side-product formation.

-

Molar ratio : Excess methanol (3:1) to drive esterification to completion.

-

Purification : Vacuum distillation or column chromatography to isolate the dimethyl ester .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- GC-MS : Resolve isomers using polar capillary columns (e.g., DB-WAX) and compare retention indices with standards (e.g., methyl oleate) .

- NMR : Confirm esterification via -NMR (δ 3.65 ppm for methoxy groups) and -NMR (δ 170–175 ppm for carbonyl carbons) .

- HPLC : Use reverse-phase C18 columns with UV detection at 210 nm for quantifying trace impurities .

Q. What are the stability considerations for storing this compound?

- Storage Recommendations :

- Temperature : –20°C under inert gas (N/Ar) to prevent oxidation of the double bond .

- Light Exposure : Store in amber vials to avoid photodegradation .

- Decomposition Risks : Hydrolysis may occur at >40°C or in humid environments, forming 9-octadecenedioic acid .

Advanced Research Questions

Q. How do reaction mechanisms differ between oxidation pathways of this compound and its unsaturated analogs?

- Mechanistic Insights :

- Epoxidation : The double bond reacts with peracids (e.g., mCPBA) to form epoxides, with regioselectivity influenced by steric hindrance from ester groups .

- Competing Pathways :

- Hydroperoxide Formation : Autoxidation under O generates hydroperoxides (confirmed via iodometric titration) .

- Chain Cleavage : Ozonolysis produces shorter-chain diesters (C9–C10), detectable via GC-MS .

- Contradictions in Data : Conflicting reports on dominant pathways may arise from solvent polarity (e.g., non-polar solvents favor epoxidation) .

Q. What strategies resolve contradictions in biological activity data for this compound?

- Case Study : Antimicrobial assays show variability in MIC values (e.g., 8–32 µg/mL against S. aureus).

- Methodological Adjustments :

- Solvent Compatibility : Use DMSO at ≤1% to avoid cytotoxicity artifacts .

- Standardized Inoculum : Ensure bacterial density (e.g., 1×10 CFU/mL) matches CLSI guidelines .

- Synergistic Effects : Combine with β-lactam antibiotics to enhance activity via membrane disruption .

Q. How can computational modeling predict the compound’s behavior in lipid bilayer systems?

- Molecular Dynamics (MD) Approaches :

| Parameter | Value/Model | Reference |

|---|---|---|

| Partition coefficient (log P) | 7.2 (predicted) | |

| Diffusion rate | 1.5×10 cm/s |

- Outcomes : Simulations suggest preferential localization in hydrophobic bilayer regions, impacting membrane fluidity .

Methodological Challenges and Solutions

Q. Why do ester hydrolysis rates vary significantly across studies, and how can this be controlled?

- Critical Factors :

- pH Dependence : Hydrolysis accelerates under alkaline conditions (pH >10) due to nucleophilic attack on the ester carbonyl .

- Catalytic Effects : Trace metal ions (e.g., Fe) in buffers promote degradation; use chelators (EDTA) to mitigate .

- Standardized Protocol :

- Conduct hydrolysis kinetics in phosphate buffer (pH 7.4, 37°C) with LC-MS monitoring .

Q. What advanced techniques validate the compound’s role in drug delivery systems?

- In Vitro/In Vivo Methods :

- Encapsulation Efficiency : Use dialysis bags (MWCO 12–14 kDa) to measure drug release profiles .

- Targeting Validation : Conjugate with fluorescent probes (e.g., Cy5) for confocal imaging of cellular uptake .

- Toxicity Screening : MTT assays on HEK293 cells to establish IC values .

Tables of Key Data

Table 1 : Comparative Reactivity of 9-Octadecenedioic Acid Derivatives

| Derivative | Oxidation Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| 1,18-Dimethyl ester | Epoxide | 78 | mCPBA, CHCl, 0°C | |

| Free acid | Dihydroxy derivative | 65 | HO, FeSO |

Table 2 : Physicochemical Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Melting point | –15°C | DSC | |

| Solubility in HO | 0.2 mg/L (25°C) | Shake-flask | |

| Vapor pressure | 1.2×10 mmHg | Langmuir adsorption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.